

# A Head-to-Head Comparison of BRAF Degraders: SJF-0628 vs. CST905

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SJF-0628

Cat. No.: B15612786

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In the rapidly evolving field of targeted protein degradation, two prominent BRAF-targeting PROTACs (Proteolysis Targeting Chimeras), **SJF-0628** and CST905, have emerged as valuable research tools. Both molecules are designed to induce the degradation of BRAF protein, a key kinase in the MAPK signaling pathway frequently mutated in various cancers. However, they exhibit critical differences in their design and functional consequences, particularly concerning the phenomenon of paradoxical signaling. This guide provides an objective, data-driven comparison of **SJF-0628** and CST905 to aid researchers in selecting the appropriate tool for their specific experimental needs.

## At a Glance: Key Differences

Feature	SJF-0628	CST905
BRAF Ligand	Vemurafenib-based	PLX-derived "paradox-breaker"
Primary Mechanism	Induces degradation of mutant BRAF	Induces degradation of BRAFV600E
Paradoxical ERK Activation	Induces paradoxical ERK signaling in RAS-mutant cells	Does not induce paradoxical ERK activation
Reported Potency (DC50)	6.8 nM - 72 nM in various cell lines	18 nM in SK-MEL-28 cells

## Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data for **SJF-0628** and CST905. It is important to note that much of the data for **SJF-0628** and CST905 comes from separate studies. Direct head-to-head comparisons under identical experimental conditions are limited.

### Table 1: In Vitro Degradation of BRAF

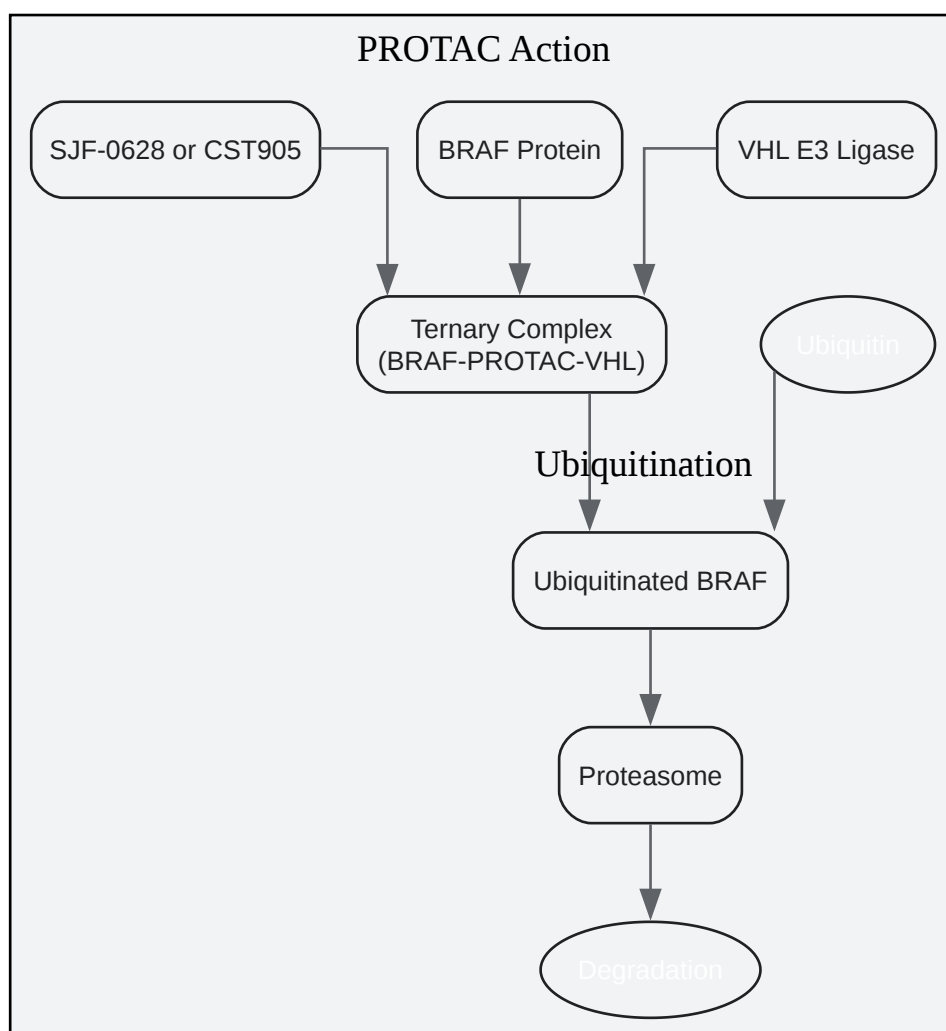
Compound	Cell Line	BRAF Status	DC50 (nM)	Dmax (%)	Citation
SJF-0628	SK-MEL-28	BRAFV600E (homozygous )	6.8	>95	<a href="#">[1]</a>
SK-MEL-239 C4	BRAFWT/p61 V600E	72	>80	<a href="#">[1]</a>	
SK-MEL-246	BRAFG469A	15	Not Reported	<a href="#">[2]</a>	
H1666	BRAFG466V	29	Not Reported	<a href="#">[2]</a>	
CAL-12-T	BRAFG466V	23	Not Reported	<a href="#">[2]</a>	
CST905	SK-MEL-28	BRAFV600E/ NRASwt	18	Not Reported	<a href="#">[3]</a>

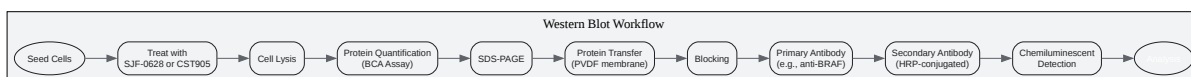
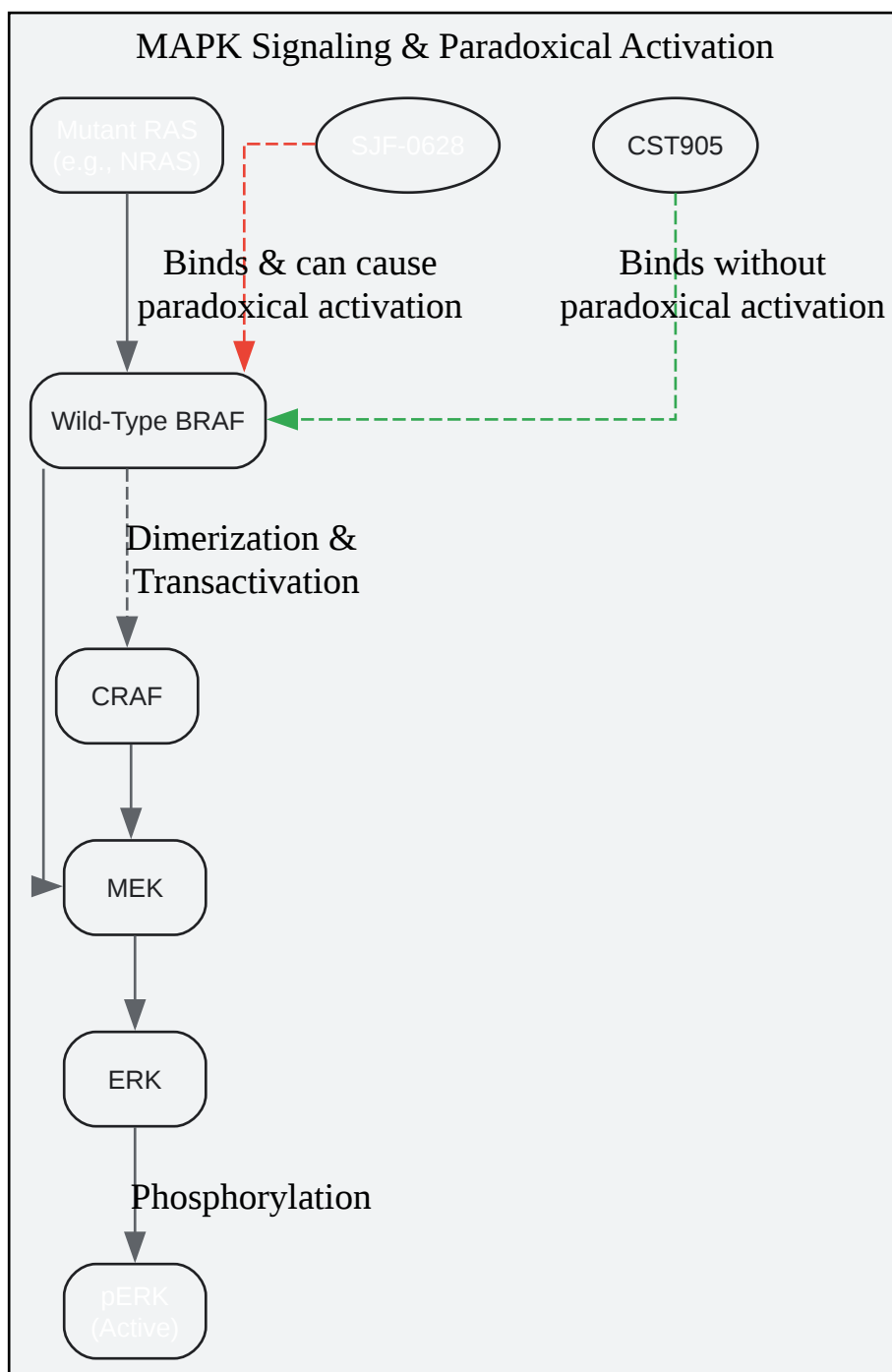
### Table 2: Effect on Cell Viability

Compound	Cell Line	BRAF Status	IC50/EC50 (nM)	Citation
SJF-0628	DU-4475	BRAFV600E	163 (IC50)	[2]
Colo-205	BRAFV600E	37.6 (IC50)	[2]	
LS-411N	BRAFV600E	96.3 (IC50)	[2]	
HT-29	BRAFV600E	53.6 (IC50)	[2]	
SK-MEL-28	BRAFV600E	37 (EC50)	[1]	
SK-MEL-239-C4	BRAFWT/p61V600E	218 (EC50)	[2]	
CST905	SK-MEL-28	BRAFV600E/NRASwt	31 (IC50 for pERK reduction)	[3]

## Mechanism of Action and Signaling Pathways

**SJF-0628** and CST905 are both heterobifunctional molecules that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target BRAF protein, leading to its ubiquitination and subsequent degradation by the proteasome.





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## References

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Address: 3281 E Guasti Rd

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